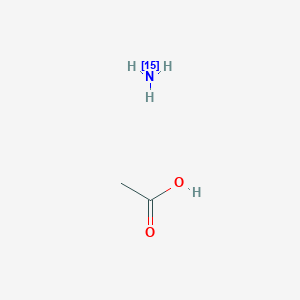

Ammonium-15N acetate

Description

Significance of ¹⁵N as a Stable Isotope Tracer in Biological and Environmental Systems

Nitrogen is an essential element in all known forms of life, forming the backbone of amino acids, proteins, and nucleic acids. The ability to trace the movement and transformation of nitrogen compounds is therefore fundamental to understanding a vast array of biological and environmental processes. The stable isotope ¹⁵N, which has a natural abundance of approximately 0.37%, serves as an ideal tracer. ulisboa.pt By introducing molecules enriched with ¹⁵N into a system, researchers can follow the isotope's journey, providing insights into metabolic pathways, nutrient cycling, and the fate of nitrogenous compounds. mdpi.com This technique has been instrumental in fields ranging from biochemistry and medicine to ecology and agricultural science. mdpi.comalfa-chemistry.com

Role of Ammonium-¹⁵N Acetate (B1210297) in Isotopic Labeling Strategies

Ammonium-¹⁵N acetate (CH₃CO₂¹⁵NH₄) is a key reagent in ¹⁵N isotopic labeling studies. It provides a readily available source of ¹⁵N in the form of the ammonium (B1175870) ion. This makes it particularly useful for studying processes involving ammonia (B1221849) metabolism, such as amino acid synthesis and nitrogen assimilation. mdpi.comnih.gov The acetate component can also serve as a carbon source in some metabolic studies. The compound's solubility and stability in aqueous solutions make it easy to introduce into biological cultures, environmental samples, or to administer in physiological studies. vedantu.com Its application allows for the precise tracking of nitrogen as it is incorporated into various biomolecules, offering a window into the dynamics of nitrogen metabolism. researchgate.net

Historical Context and Evolution of ¹⁵N Tracer Applications

The use of ¹⁵N as a tracer dates back to the mid-20th century, with early applications focusing on understanding nitrogen fixation and metabolism in plants and microorganisms. These initial studies laid the groundwork for the widespread use of ¹⁵N in agricultural research to assess fertilizer efficiency and in ecological studies to understand nitrogen cycling. nih.gov Over the decades, advancements in analytical techniques, particularly the development and increased accessibility of isotope-ratio mass spectrometry (IRMS) and nuclear magnetic resonance (NMR) spectroscopy, have significantly enhanced the precision and scope of ¹⁵N tracer studies. nih.gov These technological advancements have enabled researchers to conduct more complex experiments, from tracking the fate of nitrogen in entire ecosystems to elucidating intricate metabolic pathways within a single cell.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

acetic acid;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFZMSVCRYTOJT-IEOVAKBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.[15NH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491504 | |

| Record name | Acetic acid--(~15~N)ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86451-35-6 | |

| Record name | Acetic acid--(~15~N)ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86451-35-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Frameworks for Ammonium 15n Acetate Application

Stable Isotope Labeling (SIL) Methodologies

Stable Isotope Labeling (SIL) has become an indispensable tool in life sciences research, particularly in proteomics and metabolomics. The use of non-radioactive, heavy isotopes allows for the accurate quantification and tracking of molecules within complex biological systems. Ammonium-15N acetate (B1210297) serves as a key reagent in these methodologies, providing a source of heavy nitrogen (¹⁵N) that can be metabolically incorporated into biomolecules or used as a labeling agent in chemical reactions.

Uniform ¹⁵N Labeling for Proteomic Studies

Uniform labeling with ¹⁵N is a powerful technique for quantitative proteomics. By providing a ¹⁵N-labeled nitrogen source, such as Ammonium-15N acetate, as the sole nitrogen source in a growth medium, all newly synthesized proteins within an organism or cell culture will incorporate the heavy isotope. nih.govliverpool.ac.uk This creates a "heavy" proteome that can be distinguished from a "light" proteome (containing the natural abundance ¹⁴N isotope) by mass spectrometry.

The fundamental principle of uniform ¹⁵N labeling lies in the metabolic pathways that utilize ammonia (B1221849) as a primary nitrogen source for the synthesis of amino acids, the building blocks of proteins. Organisms such as bacteria, yeast, and algae can be cultured in minimal media where ¹⁵N-labeled ammonium (B1175870) salts are the only source of nitrogen. cortecnet.comnih.gov For instance, Escherichia coli can synthesize all 20 essential amino acids using ammonium salts as their sole nitrogen source. cortecnet.com Similarly, the green alga Chlamydomonas reinhardtii has been successfully labeled by replacing ¹⁴NH₄Cl with ¹⁵N-labeled ammonium compounds in a Tris-acetate-phosphate (TAP) medium. researchgate.netnih.gov

This metabolic incorporation results in a mass shift for every nitrogen-containing amino acid, and consequently, for every peptide and protein. liverpool.ac.uk This predictable mass difference allows for the direct comparison of protein abundance between two different samples, one labeled and one unlabeled, when their lysates are mixed and analyzed together by mass spectrometry.

Achieving complete and efficient incorporation of the ¹⁵N label is critical for accurate quantitative analysis. Several strategies are employed to maximize labeling efficiency:

Growth in Minimal Media: For microorganisms like bacteria and yeast, growth in defined minimal media containing ¹⁵N-ammonium salts as the sole nitrogen source is the most straightforward approach. nih.govcortecnet.com This ensures that all de novo amino acid synthesis utilizes the heavy isotope.

Prolonged Culture Periods: For organisms with slower growth rates or complex life cycles, extended periods of growth in the labeling medium are necessary to ensure complete turnover of existing ¹⁴N-containing proteins. nih.gov For example, labeling of Arabidopsis thaliana seedlings can be achieved by growing them for approximately 12 days in a medium with ¹⁵N-enriched salts. frontiersin.org

Use of Labeled Yeast Extract for Insect Cells: For eukaryotic systems like insect cells, which have more complex nutritional requirements, a common strategy involves supplementing the growth media with labeled yeast extract produced from yeast grown on ¹⁵N-ammonium salts. rero.ch This provides a rich source of ¹⁵N-labeled amino acids and other essential nutrients.

Starvation Step: In some protocols, a brief period of starvation for the unlabeled nutrient prior to introducing the labeled medium can enhance the uptake and incorporation of the heavy isotope. rero.ch A 2-hour starvation step has been shown to increase ¹⁵N incorporation in insect cells. rero.ch

Whole Organism Labeling: For higher organisms like rats, a ¹⁵N-labeled feeding diet can be used to achieve whole-proteome enrichment. sigmaaldrich.comnih.gov This method has successfully produced rats with ≥94% enrichment across their entire proteome. sigmaaldrich.com

Table 1: Examples of ¹⁵N Labeling Efficiency in Different Organisms

| Organism | Labeling Method | Reported Efficiency | Reference |

|---|---|---|---|

| Chlamydomonas reinhardtii | Replacement of ¹⁴NH₄Cl with ¹⁵NH₄¹⁵NO₃ in TAP medium | ~98% incorporation into 13 amino acids | researchgate.netnih.gov |

| Arabidopsis thaliana | Growth in medium with >98% ¹⁵N-enriched salts | Nearly 98% | frontiersin.org |

| Insect Cells | Supplementation with ¹⁵N-labeled yeast extract and a starvation step | Up to 90% | rero.ch |

| Rat | ¹⁵N-labeled feeding diet | ≥94% whole-proteome enrichment | sigmaaldrich.com |

Metabolic Incorporation into Proteins via Growth Media

Differential Isotope Labeling for Quantitative Analysis

Differential isotope labeling techniques utilize pairs of light (¹⁴N) and heavy (¹⁵N) reagents to introduce a specific mass tag onto target molecules. This approach is particularly valuable for the quantitative analysis of metabolites and for enhancing the annotation of mass spectrometry data.

Isotope-Coded Derivatization (ICD) is a powerful strategy that overcomes some of the challenges in quantitative metabolomics, such as matrix effects and variations in instrument response. acs.orgnih.gov In this method, a derivatizing agent is used to introduce a mass tag to all metabolites containing a specific functional group. science.gov By using light and heavy forms of the derivatization reagent, every analyte is labeled with two different mass tags. acs.orgnih.gov

A notable application of this technique involves the use of commercially available and cost-effective ¹⁴N/¹⁵N-ammonium acetate in conjunction with a derivatizing agent like 9,10-phenanthrenequinone for the analysis of aldehydes. acs.orgnih.govnii.ac.jp This reaction forms light and heavy imidazole (B134444) derivatives, which can then be quantified by liquid chromatography-mass spectrometry (LC-MS/MS). nii.ac.jp The paired peaks for the ¹⁴N- and ¹⁵N-labeled analytes allow for accurate relative quantification, as they co-elute and experience the same ionization conditions, thus minimizing analytical variability. acs.orgnih.gov This method has been successfully applied to determine highly reactive aldehydes, such as 4-hydroxy-2-nonenal (HNE) and 4-hydroxy-2-hexenal (HHE), in human serum at very low concentrations. nih.gov

A significant challenge in untargeted metabolomics is the accurate annotation of mass spectral features, which can arise from isotopes, fragments, and adducts. nih.gov Adducts, which are ions formed by the association of a molecule with other ions present in the electrospray solution (e.g., [M+NH₄]⁺ or [M+CH₃COO]⁻), can complicate spectral interpretation. nih.gov

A novel "Buffer Modification Workflow" (BMW) has been developed to address this challenge. nih.govchemrxiv.org This method involves analyzing the same sample twice, first with a standard liquid chromatography buffer containing ¹⁴NH₄-acetate and then with a modified buffer where a portion of the ¹⁴NH₄-acetate is replaced with ¹⁵NH₄-formate. nih.gov This buffer switching leads to characteristic and predictable mass shifts and changes in signal intensity specifically for the adduct peaks. nih.govchemrxiv.org For example, ammonium adducts will appear as a pair of peaks with similar intensity separated by approximately 0.997 amu in the modified buffer. nih.gov

This simple chromatographic modification has been shown to annotate metabolomics data with an accuracy comparable to more complex isotope labeling of the entire organism. nih.govchemrxiv.org It has been successfully applied to yeast and mouse liver metabolomics data, achieving 95% accuracy in annotating known metabolite and adduct peaks. nih.govchemrxiv.org This workflow is particularly advantageous for biological samples that are difficult to label isotopically, such as plant and animal tissues. nih.gov

Isotope-Coded Derivatization (ICD) using 14N/15N-Ammonium Acetate for Metabolite Quantification

Stable Isotope Probing (SIP) Techniques

Stable Isotope Probing (SIP) is a powerful molecular technique used to identify metabolically active microorganisms in a complex community without the need for cultivation. nsf.govfrontiersin.org The method involves introducing a substrate enriched with a stable isotope, such as ¹⁵N from this compound, into an environmental sample. springernature.com Microorganisms that actively consume the substrate will incorporate the heavy isotope into their cellular components, including nucleic acids (DNA and RNA) and proteins. nih.govbiorxiv.org These labeled biomolecules can then be separated from their unlabeled ("light") counterparts and analyzed to identify the active taxa. nsf.gov

DNA-Stable Isotope Probing (DNA-SIP) with a ¹⁵N-labeled nitrogen source, such as the ammonium in this compound, allows researchers to identify which microorganisms are assimilating that specific nitrogen source for growth. wm.edu When microorganisms incorporate ¹⁵N-ammonium, their newly synthesized DNA becomes denser than the DNA of organisms not utilizing the labeled source. nih.gov This density difference, while smaller than that achieved with ¹³C labeling, is sufficient for separation via ultracentrifugation in a cesium chloride (CsCl) gradient. wm.edunih.govresearchgate.net

The successful application of ¹⁵N-DNA-SIP has been demonstrated in various environments. For instance, a study on stream biofilms used ¹⁵N-ammonium chloride to identify the specific bacterial assemblages that assimilated ammonium. hydroshare.org However, a significant challenge in ¹⁵N-DNA-SIP is that the natural variation in the G+C content of DNA among different microbial species can cause density shifts that overlap with the shift caused by ¹⁵N incorporation. nih.govresearchgate.net To overcome this, methods have been developed to disentangle these two effects, for example, by using a secondary purification step with bis-benzimide, which binds to DNA in a manner inversely proportional to its G+C content. nih.govresearchgate.net This enhanced method improves the resolution and reliability of identifying organisms that have assimilated the ¹⁵N label. nih.gov

Table 1: Key Findings from a ¹⁵N DNA-SIP Experiment in a Stream Biofilm

This table summarizes the methodology and findings from an experiment that used ¹⁵N-labeled ammonium to identify active bacteria in a river biofilm.

| Experimental Aspect | Description |

| ¹⁵N Substrate Used | 0.5 M ¹⁵N as ¹⁵NH₄Cl (98 atom percent) diffused from nutrient-diffusing substrates. hydroshare.org |

| Environment | Middle Provo River, immediately below Jordanelle Reservoir. hydroshare.org |

| Methodology | Biofilms were grown on the substrates for 19 days. hydroshare.org DNA was extracted, separated by density via ultracentrifugation, and analyzed using 16S rRNA gene sequencing. hydroshare.org |

| Objective | To identify and compare biofilm bacterial assemblages that assimilated ¹⁵N-ammonium. hydroshare.org |

RNA-Stable Isotope Probing (RNA-SIP) offers an advantage over DNA-SIP because RNA is generally a better indicator of recent metabolic activity due to its faster turnover rate. waikato.ac.nz In this technique, a ¹⁵N source like ammonium chloride is supplied to a microbial community. waikato.ac.nzresearchgate.netnih.gov Active microbes that assimilate the ¹⁵N will produce ¹⁵N-labeled RNA. waikato.ac.nz This "heavy" RNA can then be separated from "light" ¹⁴N-RNA by isopycnic centrifugation. waikato.ac.nznih.gov

Despite its potential, ¹⁵N-RNA-SIP presents technical challenges. Research has shown that even with significant incorporation of the ¹⁵N label, achieving a clear separation between the labeled and unlabeled RNA in density gradients can be difficult. waikato.ac.nzresearchgate.netnih.gov The buoyant density separation increases with higher levels of isotope incorporation, but a definitive resolution is not always possible through gradient fractionation alone. waikato.ac.nz These limitations mean that further technical developments are required to enhance its applicability for robustly identifying active nitrogen-fixing or assimilating organisms in diverse environments. researchgate.netnih.gov

Protein-Stable Isotope Probing (Protein-SIP) has emerged as a powerful method to directly link microbial identity to metabolic function. springernature.comufz.de By supplying a ¹⁵N-labeled substrate like ammonium, researchers can track its incorporation into the proteins of active microorganisms. nih.govufz.de Since the proteome represents the functional state of an organism, analyzing the labeled proteins provides direct evidence of substrate assimilation and metabolic activity. springernature.com

Protein-SIP offers several advantages over nucleic acid-based methods. Mass spectrometry techniques used in Protein-SIP can detect very low levels of isotope incorporation, making it a highly sensitive approach. biorxiv.orgufz.de It allows for system-level functional analysis by identifying a large number of proteins, offering insights into the metabolic pathways being used by specific organisms within the community. nih.gov This method has been successfully used to demonstrate ¹⁵N incorporation in bacteria like Pseudomonas putida using ¹⁵N-ammonium as the sole nitrogen source. ufz.de

Table 2: Comparison of ¹⁵N-Based Stable Isotope Probing Techniques

| Feature | DNA-SIP | RNA-SIP | Protein-SIP |

| Biomarker | DNA nsf.gov | RNA waikato.ac.nz | Proteins springernature.com |

| Indication | Growth, cell division nsf.gov | Metabolic activity waikato.ac.nz | Function, metabolic activity springernature.comnih.gov |

| Sensitivity | Lower; requires >20 atom% enrichment for separation. biorxiv.org | Moderate; requires >10 atom% enrichment for separation. biorxiv.org | High; can quantify incorporation down to 0.01-0.1 atom%. biorxiv.orgnih.gov |

| Key Challenge | Overlap between G+C content and isotope-induced density shifts. nih.govresearchgate.net | Incomplete separation of labeled and unlabeled RNA in gradients. waikato.ac.nzresearchgate.net | Requires complex proteomic analysis and high-resolution mass spectrometry. nih.gov |

A critical aspect of Protein-SIP is the accurate quantification of the amount of stable isotope incorporated into proteins. This is typically achieved using high-resolution mass spectrometry to analyze peptides produced by digesting the protein extracts. nih.govnih.gov The incorporation of ¹⁵N atoms causes a predictable mass shift in the isotopic pattern of a peptide. ufz.de

By comparing the mass spectrum of a peptide from a labeled sample to its theoretical or unlabeled profile, the degree of ¹⁵N enrichment can be calculated. nih.govresearchgate.net This value, often expressed as the ¹⁵N relative isotope abundance (RIA), is determined from the isotopic patterns of identified peptides in the mass spectra. nih.gov Studies have demonstrated that this method is sensitive enough to detect and quantify significant differences in ¹⁵N incorporation down to levels as low as 0.1%. nih.gov Software tools and algorithms, such as Protein Prospector and Sipros, have been developed to automate the identification of peptides and the quantification of isotope incorporation, enabling large-scale analysis of proteomic datasets. nih.govfrontiersin.orgbiorxiv.org The labeling efficiency can be influenced by factors like the specific chemical used and the duration of the labeling experiment. frontiersin.orgbiorxiv.org

Protein-SIP for Functional Identification of Microbial Communities

Whole-Ecosystem Tracer Addition Experiments

Beyond microcosm studies, ¹⁵N-labeled compounds, including ammonium salts, are used in whole-ecosystem tracer experiments to study nitrogen cycling at a large scale. cdnsciencepub.com These experiments involve adding a ¹⁵N tracer to an entire ecosystem, such as a forest catchment, lake, or tidal marsh, to follow the movement and transformation of nitrogen through its various pools. cdnsciencepub.comvliz.beunl.edu This approach provides invaluable functional insights into ecological processes that cannot be addressed otherwise, such as quantifying nutrient uptake, transformation rates, and retention within the ecosystem. cdnsciencepub.com

For example, a whole-ecosystem ¹⁵N labeling study in a tidal freshwater marsh used ¹⁵N-ammonium to trace the fate of watershed-derived ammonium. vliz.be The experiment revealed that the marsh acted not only as a nutrient sink but also as a significant site for nutrient transformation, with nitrification being a key process. vliz.be Similarly, sequential ¹⁵N tracer additions in a deciduous forest have been used to examine seasonal variations in nitrogen retention, showing that soils and litter are the dominant sinks for added nitrogen. unl.edu

When conducting tracer experiments, researchers can choose between two primary labeling strategies: continuous labeling and pulse-chase labeling.

Continuous Labeling: In this strategy, the isotopic label is supplied at a constant rate over a prolonged period. researchgate.netresearchgate.net This approach is designed to achieve a high degree of uniform enrichment (global labeling) throughout the target organism or ecosystem pool. researchgate.net Continuous labeling is often considered more reliable for assessing processes like nitrogen rhizodeposition, as it can be done with a dilute solution that minimizes disturbance to the system. researchgate.net

Pulse-Chase Labeling: This method involves introducing the isotope in one or more short, discrete applications (the "pulse"), followed by a "chase" period where the system is monitored without further label addition. nih.govscience.gov This strategy is useful for tracking the movement of a specific cohort of nitrogen through different ecosystem compartments over time. nih.gov For example, a pulse-chase experiment can reveal how quickly nitrogen is taken up by plant roots and subsequently translocated to leaves. science.gov While easier to implement in the field, pulse labeling can sometimes lead to overestimation of certain processes if the concentration of the labeling solution is too high. researchgate.netresearchgate.net

Table 3: Comparison of Labeling Strategies in Tracer Experiments

| Feature | Continuous Labeling | Pulse-Chase Labeling |

| Application | Constant, prolonged supply of the tracer. researchgate.netresearchgate.net | One or more discrete doses of the tracer. nih.gov |

| Objective | Achieve uniform, high-level enrichment in a system. researchgate.net | Track the fate and transfer rate of a specific nutrient cohort. nih.govscience.gov |

| Advantages | More reliable for certain quantitative assessments; minimizes system disturbance with dilute solutions. researchgate.net | Simpler instrumentation and handling, especially in field settings; good for kinetic studies. researchgate.netscience.gov |

| Disadvantages | Can be technically complex and costly to maintain a constant supply. researchgate.net | May lead to overestimation of processes if pulse concentration is high; may not label all pools uniformly. researchgate.netresearchgate.net |

Experimental Design Considerations for Environmental Applications

The use of this compound as a tracer in environmental studies provides a powerful tool for elucidating the complex dynamics of the nitrogen (N) cycle. Designing experiments with ¹⁵N-labeled compounds requires careful consideration of the research objectives, the specific ecosystem characteristics, and the analytical methods available. The primary goal is to introduce the tracer in a manner that accurately reflects the process being studied without significantly altering the natural system.

A fundamental aspect of experimental design is the ¹⁵N pool dilution technique. This method involves enriching a specific nitrogen pool, such as the soil ammonium pool, with a ¹⁵N-labeled compound. By tracking the change in ¹⁵N abundance in that pool and the appearance of ¹⁵N in other pools over time, researchers can quantify gross rates of N transformation processes like mineralization and immobilization. researchgate.net The underlying assumptions for this technique are that no isotopic fractionation occurs during microbial transformations and that remineralization of the added ¹⁵N is negligible within the experimental timeframe. researchgate.net

Experimental Setups and Tracer Application

The choice of experimental setup depends on the scale and focus of the investigation. Common approaches range from controlled laboratory incubations to large-scale field studies.

Laboratory Microcosms and Soil Cores: For detailed process studies, researchers often use intact soil cores or constructed microcosms. researchgate.netnih.gov This approach allows for precise control over environmental conditions such as temperature, moisture, and oxygen availability. researchgate.netd-nb.info For instance, in a study investigating N transformations in landfill material, waste was incubated in laboratory reactors, and ¹⁵N pool dilution was used to measure gross rates of organic N mineralization and nitrification under both aerobic and anaerobic conditions. nih.gov In such setups, the this compound can be introduced via injection or percolation with a nutrient solution to ensure even distribution. researchgate.netd-nb.info

Field-Plot Experiments: To understand N cycling under more realistic conditions, ¹⁵N tracers are applied to defined field plots. science.govresearchgate.net These experiments are crucial for assessing the fate of nitrogen in ecosystems like forests, grasslands, and agricultural fields. researchgate.netnih.govtandfonline.com For example, in a study on a N-saturated Norway spruce forest, ¹⁵NH₄⁺ was applied to trace N distribution in needle litter, bulk soil, microbial biomass, and inorganic N pools. researchgate.net Application methods in the field must be carefully chosen to mimic natural N inputs, such as simulating wet deposition. tandfonline.com

Aquatic and Sediment Systems: In aquatic environments, the experimental design must account for factors like water flow and stratification. researchgate.net For studies in soft sediments, the ¹⁵N tracer can be added to the overlying water, from where it diffuses into the sediment. researchgate.net In more compact sediments or riverbeds, specialized probes may be used to inject the tracer directly into the target reduction zone. researchgate.net Research in maturation ponds has used ¹⁵N-labelled ammonium chloride to track N transformations, revealing that algal uptake was the predominant pathway for ammonia removal. researchgate.net

Sampling and Analytical Strategies

A robust sampling strategy is critical for capturing the movement of the ¹⁵N label through different ecosystem compartments. This involves collecting samples from soil at various depths, different plant tissues (roots, stems, leaves), microbial biomass, and water at multiple time points. researchgate.netnih.gov

Following collection, samples are processed to separate different N fractions. For instance, soil extracts can be analyzed for inorganic N (ammonium and nitrate) and dissolved organic N. nih.gov Analytical techniques such as matrix-assisted laser desorption ionization–time-of-flight mass spectrometry (MALDI-TOF MS) or isotope ratio mass spectrometry (IRMS) are then used to determine the ¹⁵N abundance in each fraction. asm.org This allows for the calculation of N fluxes and pool sizes.

Detailed Research Findings

The application of these experimental designs has yielded significant insights into nitrogen cycling. The following tables summarize findings from various environmental studies using ¹⁵N-labeled ammonium.

This table presents findings from various environmental studies that utilized ¹⁵N-labeled ammonium to trace nitrogen pathways and transformations.

This table details the distribution and transformation of the ¹⁵N label in specific experimental setups, highlighting the impact of different environmental conditions on nitrogen cycling processes.

Analytical Techniques Employing Ammonium 15n Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for studying molecules at an atomic level, providing insight into structure, dynamics, and interactions. silantes.com The use of ¹⁵N-labeled compounds, such as Ammonium-¹⁵N acetate (B1210297), is crucial for overcoming the low natural abundance of the ¹⁵N isotope, thereby enhancing signal sensitivity and enabling a range of sophisticated NMR experiments. silantes.comresearchgate.net

¹⁵N NMR Spectroscopy for Structural Analysis

¹⁵N NMR spectroscopy has become an indispensable tool for the structural elucidation of nitrogen-containing organic molecules. researchgate.net The chemical shifts of ¹⁵N are highly sensitive to the electronic environment of the nitrogen atom, making this technique useful for identifying tautomers, rotamers, conformers, and various isomers. researchgate.neteurekaselect.com By incorporating the ¹⁵N isotope from sources like Ammonium-¹⁵N acetate, researchers can perform correlation experiments, such as ¹H-¹⁵N correlations, to gain detailed structural information even from samples available in sub-milligram quantities. researchgate.net This is particularly valuable in the structural analysis of natural products and synthetic compounds where initial ¹H and ¹³C NMR data may be ambiguous. researchgate.net Furthermore, ¹⁵N NMR has been applied to study nitrogen metabolism in vivo; for instance, intravenous infusion of [¹⁵N]-ammonium acetate allows for the tracking of ammonia (B1221849) transport and the synthesis of glutamine in the brain. nih.gov

The identification of nitrogen-containing metabolites in complex mixtures like cell extracts or biofluids presents a significant challenge due to spectral overlap in standard one-dimensional ¹H NMR. researchgate.net Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a powerful method to overcome this limitation by separating signals based on the chemical shifts of both the proton and the directly bonded nitrogen atom. rsc.orgoup.com Using ¹⁵N-labeled compounds derived from sources like Ammonium-¹⁵N acetate increases the pool of detectable metabolites. researchgate.netresearchgate.net

Despite the utility of ¹H-¹⁵N HSQC, a major hurdle is the lack of comprehensive ¹⁵N chemical shift databases for metabolites, which can complicate spectral deconvolution. researchgate.net To address this, advanced techniques like the ¹⁵N-edited ¹H-¹³C HSQC experiment have been developed. This approach identifies nitrogen-bearing metabolites based on their ¹³C, ¹H, and ¹⁵N chemical shift information, significantly increasing the number of resolved peaks compared to standard HSQC spectra. researchgate.net For example, in an analysis of a [¹⁵N, ¹³C]-enriched Daphnia magna extract, a ¹⁵N-edited HSQC experiment increased the number of clearly resolved ¹⁵N-containing peaks from 11 to 51. researchgate.net This methodology enhances the ability to perform targeted metabolite analysis in isotopically enriched biological systems. researchgate.net

The ammonium (B1175870) ion (NH₄⁺) can act as an effective mimic for the potassium ion (K⁺) in biological systems due to their similar ionic radii. nih.gov This property allows ¹⁵N-labeled ammonium, sourced from compounds like Ammonium-¹⁵N acetate, to be used as a non-invasive probe to characterize and map potassium binding sites in proteins and ion channels using NMR spectroscopy. nih.govd-nb.info

This technique offers several advantages: it directly probes the monovalent cation binding site, provides high spatial resolution, and is suitable for studying weak binding events. d-nb.infonih.gov When ¹⁵NH₄⁺ binds to a large macromolecule, the exchange of its protons with the solvent slows down sufficiently, making it detectable in ¹H-¹⁵N correlated experiments. nih.gov For example, in studies of the human histone deacetylase 8 (HDAC8), a distinct peak for bound ¹⁵NH₄⁺ was observed in ¹⁵N-edited NMR spectra upon addition of the enzyme, which was not visible for free ¹⁵NH₄⁺ in solution due to rapid proton exchange. nih.gov Similarly, solid-state NMR studies have used ¹⁵NH₄⁺ to detect ion binding within the selectivity filter of ion channels like NaK and its potassium-selective mutant, NaK2K, identifying distinct resonances for each binding site. nih.gov

1H-15N HSQC Spectra for Metabolite Assignment

Deuterium (B1214612) Isotope Effects on ¹⁵N Chemical Shifts

The substitution of hydrogen with deuterium in the ammonium ion (NH₄⁺) induces measurable changes in the ¹⁵N chemical shift, an effect known as the deuterium isotope effect (¹ΔN(D)). oalib.comnih.gov This effect arises from small changes in the vibrational state and equilibrium geometry upon deuteration and is a sensitive probe of the molecular environment, including hydrogen bonding. nih.gov Studies on ammonium halides in the solid state have shown that these isotope effects correlate with the ¹⁵N chemical shifts and the distance between the nitrogen and the halide ion (N···X distance). oalib.comscispace.com

The total isotope effect, ¹ΔN(D)₄, which is the difference in chemical shift between NH₄⁺ and ND₄⁺, varies depending on the counter-ion. For instance, the effect is larger for ammonium iodide compared to ammonium chloride. scispace.com The isotope shifts are generally additive, meaning the magnitude is proportional to the number of protons replaced by deuterium, although slight deviations from perfect additivity have been observed with high-accuracy measurements. cdnsciencepub.com These deuterium isotope effects on ¹⁵N chemical shifts provide a valuable tool for gauging the extent of solvation and the nature of hydrogen bonding in both chemical and biological systems. nih.govscispace.com

| Ammonium Salt | Total Isotope Effect (¹ΔN(D)₄) (ppm) | Isotope Effect per Deuterium (ppm) |

|---|---|---|

| Ammonium chloride | 1.61 | ~0.30 |

| Ammonium bromide | 1.62 | - |

| Ammonium iodide | 1.81 | - |

Data sourced from solid-state NMR studies of ammonium halides. scispace.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used for the sensitive detection and quantification of molecules. When combined with liquid chromatography (LC-MS) and isotopic labeling, its capabilities are significantly enhanced.

LC-MS/MS for Isotope-Coded Derivatization Analysis

Isotope-Coded Derivatization (ICD) is an analytical strategy used in LC-MS/MS to improve quantification and overcome matrix effects, which are common in the analysis of complex biological samples. acs.orgnih.gov The method involves labeling an analyte with a "light" (e.g., ¹⁴N) and a "heavy" (e.g., ¹⁵N) version of a derivatization reagent. acs.orgjst.go.jp

A novel ICD approach for the analysis of aldehydes utilizes ¹⁴N/¹⁵N-Ammonium acetate as the commercially available and inexpensive isotope-coding reagent, in combination with 9,10-phenanthrenequinone as the derivatizing agent. acs.orgnih.gov In this method, the sample is derivatized with the light ¹⁴N-ammonium acetate, while an internal standard is prepared using the heavy ¹⁵N-ammonium acetate. acs.org The two are then mixed and analyzed by LC-MS/MS. The resulting pair of peaks for each analyte, differing by the mass of the isotope, allows for accurate relative and absolute quantification. acs.orgjst.go.jp

This specific method has been successfully applied to detect key lipid peroxidation products, such as 4-hydroxy-2-hexenal (HHE) and 4-hydroxy-2-nonenal (HNE), in human serum with very high sensitivity. acs.orgnih.gov The technique proved capable of differentiating the levels of these aldehydes between healthy individuals and patients with various diseases. acs.orgnih.gov

| Analyte | Common Abbreviation | Limit of Quantification (LOQ) in Human Serum (nM) |

|---|---|---|

| 4-hydroxy-2-hexenal | HHE | 0.2 |

| 4-hydroxy-2-nonenal | HNE | 0.05 |

Data sourced from a study developing an ICD approach for aldehydes. acs.orgnih.gov

Native Mass Spectrometry (ESI-MS) for Biomolecular Complex Analysis

Native mass spectrometry (MS) has emerged as a powerful tool for the study of non-covalent biomolecular complexes, providing insights into their stoichiometry, topology, and subunit interactions. nih.gov This technique relies on the gentle transfer of intact assemblies from a solution phase that mimics physiological conditions into the gas phase for mass analysis. researchgate.net The choice of the electrolyte solution is critical for preserving the native-like structure and interactions of the biomolecules during the electrospray ionization (ESI) process.

Ammonium acetate is the most frequently used volatile electrolyte in native ESI-MS for several key reasons. ox.ac.ukresearchgate.net Its volatility ensures that it readily evaporates during the desolvation process, leaving the analyte ions with minimal adduction from buffer salts, which could otherwise complicate the mass spectra and suppress the protein complex signals. ucl.ac.uk This results in cleaner mass spectra, primarily showing the protonated protein complexes. nih.gov

The use of ammonium acetate helps to maintain a near-neutral pH (around 7), which is crucial for preserving the non-denatured state of most proteins and their complexes. ox.ac.uk It also provides an ionic strength that can be adjusted (typically in the range of 50-200 mM) to mimic physiological salt levels, which is important for maintaining the stability of many protein structures and interactions. ox.ac.ukucl.ac.uk For instance, some protein complexes require a certain ionic strength to remain intact, and ammonium acetate can fulfill this role without interfering with the MS detection. sonics.com However, it is a common misconception that ammonium acetate acts as a buffer at neutral pH. In reality, it provides buffering capacity around pH 4.75 and 9.25, the pKa values of acetic acid and the ammonium ion, respectively. researchgate.netacs.org Despite the lability of the pH at 7, the resulting acidification during electrospray is less severe than what would occur in pure water. researchgate.net

The concentration of ammonium acetate can influence the observed protein charge state distributions and the stability of non-covalent complexes. researchgate.net While higher concentrations can sometimes be beneficial for minimizing non-specific adducts, they can also promote the dissociation of certain complexes. sonics.com Therefore, the optimal concentration often needs to be determined empirically for each specific biological system under investigation.

A significant challenge in native ESI-MS is the potential for pH changes to occur in the electrospray droplets as they evaporate. researchgate.net Solutions of ammonium acetate at an initial neutral pH can become acidic during the ESI process. researchgate.netacs.org This acidification happens because ammonia is more volatile than acetic acid and evaporates more quickly, leading to an accumulation of acetic acid in the droplets. uwo.ca This can lower the pH to around 5.4, which could potentially alter the structure and interactions of pH-sensitive biomolecular complexes. acs.orguwo.ca

Several strategies can be employed to mitigate these pH-induced changes:

Careful Control of Ammonium Acetate Concentration: As mentioned, the concentration of ammonium acetate can influence the final pH of the droplets. While not a buffer at pH 7, it does resist drastic pH drops compared to unbuffered solutions. researchgate.net Experimentally determining the optimal concentration is key.

Use of Alternative Buffer Systems: For particularly pH-sensitive systems, alternative volatile buffer systems with buffering capacities closer to neutral pH can be explored. nih.gov

Minimizing In-Source Collisional Activation: Adjusting the instrumental parameters to minimize the energy transferred to the ions in the gas phase can help preserve the native structure, even if some pH changes have occurred in the droplets. uwo.ca

Rapid Analysis: The short timescale of the ESI process often means that many biomolecules can tolerate the transient pH drop without significant structural changes. acs.orguwo.ca

It is crucial for researchers to be aware of the potential for pH shifts and to take appropriate measures to ensure that the observed gas-phase structures accurately reflect the solution-phase complexes. The term "ammonium acetate solution" is more accurate than "ammonium acetate buffer" when referring to neutral pH solutions. researchgate.netacs.org

Ammonium Acetate as a Volatile Electrolyte for Protein Samples

MALDI-TOF MS for Protein Isotope Incorporation Analysis

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a valuable technique for analyzing the incorporation of stable isotopes, such as ¹⁵N from Ammonium-¹⁵N acetate, into proteins. au.dk This method allows for the rapid determination of the extent and fidelity of isotopic labeling. nih.gov

In a typical workflow, a protein that has been expressed in a medium containing Ammonium-¹⁵N acetate as the nitrogen source is first isolated. This ¹⁵N-labeled protein is then subjected to proteolytic digestion, breaking it down into smaller peptide fragments. nih.gov These peptides are then mixed with a matrix material and analyzed by MALDI-TOF MS.

The resulting mass spectrum will show pairs of peaks for each peptide: one corresponding to the unlabeled peptide and another shifted to a higher mass, representing the peptide with incorporated ¹⁵N atoms. researchgate.net By comparing the masses and isotopic abundance of these peptide pairs, the degree of ¹⁵N incorporation can be accurately determined. au.dknih.gov This is crucial for applications like quantitative proteomics, where ¹⁵N-labeled proteins are used as internal standards. tandfonline.com

MALDI-TOF MS offers several advantages for this type of analysis. It is relatively tolerant to salts and other impurities, and it primarily produces singly charged ions, which simplifies the interpretation of the mass spectra. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) can be performed on the ¹⁵N-labeled peptides to confirm the location of the isotope incorporation within the peptide sequence. au.dknih.gov

| Feature | Description | Reference |

| Principle | Measures the mass-to-charge ratio of ions to determine the extent of ¹⁵N incorporation in proteins. | au.dk |

| Sample Preparation | Involves proteolysis of the ¹⁵N-labeled protein into smaller peptides. | nih.gov |

| Data Analysis | Compares the mass spectra of unlabeled and ¹⁵N-labeled peptides to quantify isotope incorporation. | researchgate.net |

| Advantages | Rapid analysis, tolerance to impurities, and production of singly charged ions for easier spectral interpretation. | researchgate.net |

NanoSIMS (Secondary Ion Mass Spectrometry) for Single-Cell Isotopic Analysis

Nanoscale secondary ion mass spectrometry (NanoSIMS) is a high-resolution imaging technique that allows for the quantification of elemental and isotopic composition at the subcellular level. escholarship.orgmpi-bremen.de This powerful tool is particularly well-suited for tracing the metabolic fate of stable isotopes, such as ¹⁵N from Ammonium-¹⁵N acetate, within individual cells. mpi-bremen.de

The principle of NanoSIMS involves bombarding the sample surface with a finely focused primary ion beam. mpi-bremen.de This causes the sputtering of secondary ions from the sample, which are then analyzed by a mass spectrometer. By rastering the primary beam across the sample, a high-resolution map of the distribution of different isotopes can be generated. researchgate.net

When cells are incubated with a ¹⁵N-labeled substrate like Ammonium-¹⁵N acetate, the ¹⁵N is assimilated into various biomolecules, such as proteins and nucleic acids. NanoSIMS can then be used to visualize and quantify the enrichment of ¹⁵N in different cellular compartments with a spatial resolution of down to 50 nm. mpi-bremen.deresearchgate.net

This capability allows researchers to:

Trace metabolic pathways: By following the incorporation of ¹⁵N, it is possible to study nitrogen assimilation and transport within the cell. mpi-bremen.de

Identify metabolically active cells: Cells that are actively taking up and metabolizing the ¹⁵N-labeled substrate will show a higher ¹⁵N/¹⁴N ratio. oup.com

Study metabolic heterogeneity: NanoSIMS can reveal differences in metabolic activity between individual cells within a population. frontiersin.orgnih.gov

Localize labeled molecules: It is possible to image the subcellular localization of ¹⁵N-labeled molecules, such as peptides or proteins, that have been introduced into cells. researchgate.net

For example, studies have used NanoSIMS to image the binding and internalization of ¹⁵N-labeled peptide vectors in HeLa cells and to quantify the assimilation of ¹⁵N from ammonium in microorganisms. researchgate.net The high sensitivity and spatial resolution of NanoSIMS make it an invaluable tool for understanding cellular processes at a fine scale. researchgate.net

| Application | Description | Key Findings | Reference |

| Metabolic Activity | Quantifying ¹⁵N assimilation from labeled ammonium in single cells. | Revealed significant heterogeneity in metabolic rates among individual cells. | frontiersin.org |

| Subcellular Localization | Imaging the distribution of a ¹⁵N-labeled peptide vector within cells. | Demonstrated the ability to track the intracellular transport pathways of exogenous molecules. | |

| Lipid and Protein Imaging | Visualizing the distribution of ¹⁵N-labeled proteins in relation to other cellular components. | Enabled high-resolution mapping of biomolecules within specific membrane domains. | pnas.org |

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) for Compound-Specific Analysis

Gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) is a highly sensitive and selective analytical technique used for the compound-specific analysis of nitrogen isotopes. nih.govnih.gov This method is particularly useful for tracing the fate of ¹⁵N from sources like Ammonium-¹⁵N acetate into specific organic molecules within complex environmental or biological samples. nih.gov

The process begins with the separation of volatile compounds in a sample using a gas chromatograph (GC). nih.gov As the individual compounds elute from the GC column, they are passed through a combustion furnace. This high-temperature reactor converts the nitrogen within each compound into nitrogen gas (N₂). ucdavis.eduthermofisher.com The resulting N₂ gas is then introduced into an isotope ratio mass spectrometer (IRMS), which precisely measures the ratio of ¹⁵N to ¹⁴N. nih.gov

A critical aspect of this technique is the need to derivatize non-volatile compounds, such as amino acids, to make them suitable for GC analysis. nih.govucdavis.edu This involves chemically modifying the analytes to increase their volatility. The choice of derivatization method is important to ensure that no significant isotopic fractionation occurs during the process. nih.gov

GC/C/IRMS has been widely applied in various fields, including ecology, archaeology, and soil science, to study nitrogen cycling and metabolic pathways. nih.govjamstec.go.jp For example, it can be used to investigate the assimilation of ¹⁵N-labeled fertilizers by soil microorganisms by analyzing the ¹⁵N enrichment in specific amino acids. nih.gov The high sensitivity of GC/C/IRMS allows for the use of low ¹⁵N tracer doses, minimizing perturbation to the system under study. nih.gov

Challenges in GC/C/IRMS analysis of ¹⁵N include the potential for isobaric interference from carbon monoxide (CO) and the need for careful optimization of instrumental parameters, such as combustion temperature and carrier gas flow rate, to ensure accurate and precise measurements. jamstec.go.jpfmach.it

| Parameter | Importance in GC/C/IRMS | Typical Conditions/Considerations | Reference |

| Derivatization | To make non-volatile compounds like amino acids suitable for GC analysis. | N-acetyl methyl esters (NACME) are a common derivative. Must avoid isotopic fractionation. | ucdavis.edu |

| Combustion Temperature | Crucial for the complete conversion of organic nitrogen to N₂ gas. | Typically around 1000°C. Incomplete combustion can lead to inaccurate isotope ratios. | ucdavis.edujamstec.go.jp |

| Carrier Gas Flow Rate | Affects the residence time of analytes in the combustion and reduction furnaces. | Optimal flow rates (e.g., 0.8-1.4 mL/min) are necessary for accurate δ¹⁵N measurements. | jamstec.go.jp |

| CO₂ Removal | To prevent isobaric interference with N₂ at m/z 28. | A liquid nitrogen trap is often used to remove CO₂ from the gas stream before it enters the IRMS. | ucdavis.edu |

Determination of 15N/14N Ratios of Nitrogen Species

The use of Ammonium-15N acetate as a tracer in biological and environmental systems necessitates precise methods for determining the resulting 15N/14N isotope ratios in various nitrogen-containing molecules. This analysis is crucial for quantifying the flux of nitrogen through metabolic and environmental pathways. A powerful approach for this determination combines traditional colorimetric assays with Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). nih.gov This method allows for high-throughput analysis of the 15N abundance in aqueous nitrogen species like ammonium (NH₄⁺), nitrite (B80452) (NO₂⁻), and nitrate (B79036) (NO₃⁻). nih.gov

The methodology involves mixing the liquid sample containing the nitrogen species with specific colorimetric reagents. For instance, indophenol (B113434) is used for ammonium and naphthylethylenediamine for nitrite. nih.gov Nitrate and other species can be chemically converted to nitrite prior to the reaction. nih.gov The reaction produces a colored N-complex dye. When a 15N-labeled compound, derived from a tracer like this compound, is part of this reaction, the resulting dye incorporates the 15N isotope. nih.gov MALDI-TOF MS analysis of this dye reveals a mass spectrum with isotope peaks (e.g., M+1 or M+2). The intensity ratio of these isotope peaks to the primary molecular ion peak (M) has a linear relationship with the 15N atom percentage in the original nitrogen species. nih.gov This technique provides a robust way to track the fate of the 15N label from the initial ammonium source.

Research on hibernating arctic ground squirrels provides a practical application of this principle. In these studies, ¹⁵N ammonium acetate was infused to trace how nitrogen from protein breakdown is recycled. nih.gov By measuring the incorporation of ¹⁵N into various metabolites, researchers could determine the extent of nitrogen recycling. For example, significant incorporation of ¹⁵N was observed in glutamate (B1630785), aspartate, and other amino acids across different tissues, demonstrating their central role in nitrogen homeostasis during hibernation. nih.gov The percentage of ¹⁵N incorporation reflects the 15N/14N ratio in the product molecules, directly indicating the activity of the metabolic pathways utilizing the administered ammonium. nih.gov

Table 1: Incorporation of ¹⁵N from Ammonium-¹⁵N Acetate into Metabolites in Arctic Ground Squirrels This table shows the mean percentage of ¹⁵N incorporation into key metabolites in various tissues and plasma after infusion with ¹⁵N ammonium acetate. Data is represented as mean ± SEM. nih.gov

| Metabolite | Plasma (%) | Liver (%) | Kidney (%) | Skeletal Muscle (%) | Small Intestine (%) | Lung (%) |

| Glutamate | 44.6 ± 4.66 | 13.5 ± 3.7 | 7.9 ± 1.8 | 0.7 ± 0.2 | 1.4 ± 0.3 | 2.3 ± 0.6 |

| Aspartate | 29.3 ± 6.3 | 12.3 ± 3.2 | 7.5 ± 1.2 | - | - | 2.1 ± 0.6 |

| Argininosuccinate | - | 4.9 ± 1.4 | - | - | - | - |

| Arginine | 0.4 ± 0.1 | - | 0.2 ± 0.1 | - | - | - |

Combined Spectroscopic and Isotopic Labeling Approaches

The combination of isotopic labeling using compounds like this compound with advanced spectroscopic techniques offers a powerful synergy for elucidating complex biochemical processes. This approach allows for non-invasive, real-time monitoring of molecular transformations, providing a dynamic view of metabolic pathways that is often unattainable with endpoint measurements alone.

In Situ Analysis of Nitrogen Transformation Pathways

In situ analysis of nitrogen transformation pathways is significantly enhanced by using this compound in conjunction with various spectroscopic methods. This combination enables researchers to observe the conversion of ¹⁵N-labeled substrates into products in real-time within a living system or an active biological sample, without the need for disruptive sample extraction. rsc.orgwhiterose.ac.ukrsc.org

A notable example is the investigation of nitrate and nitrite reduction by anaerobic E. coli cultures. rsc.orgwhiterose.ac.ukrsc.org In these studies, researchers used ¹⁵N-labeled nitrate (¹⁵NO₃⁻) to distinguish its metabolic fate from the background ¹⁴N compounds present in the growth medium. rsc.orgrsc.org The production of ¹⁵NH₄⁺ from the reduction of ¹⁵NO₃⁻ could be clearly identified, confirming the activity of the Dissimilatory Nitrate Reduction to Ammonium (DNRA) pathway. rsc.orgrsc.org

The experimental setup for such an analysis often involves a suite of complementary spectroscopic tools for monitoring both the liquid and gas phases of the culture simultaneously. whiterose.ac.uk

Liquid-Phase Raman Spectroscopy: This technique can be used to quantify the concentrations of various dissolved species in the culture medium, such as nitrate, acetate, and phosphate (B84403) anions, providing insights into substrate consumption and the cellular environment (e.g., pH). rsc.orgwhiterose.ac.ukrsc.org

Gas-Phase FTIR and Cavity-Enhanced Raman Spectroscopy (CERS): These methods provide non-invasive, in situ analysis of the headspace gas. rsc.orgwhiterose.ac.ukrsc.org White cell FTIR is effective for measuring gases like carbon dioxide (CO₂) and nitrous oxide (N₂O), while CERS is used to monitor homonuclear diatomic molecules such as hydrogen (H₂), nitrogen (N₂), and oxygen (O₂). rsc.orgrsc.org

This combined approach allows for the sensitive detection of pathway intermediates and end products. For instance, the production of ¹⁵N-labeled nitrous oxide (¹⁵N₂O) can serve as a highly sensitive monitor for trace nitrite reduction, even when the primary metabolic activity is nitrate reduction. rsc.orgrsc.org Furthermore, by using a mix of labeled and unlabeled substrates (e.g., ¹⁵NO₃⁻ and ¹⁴NO₂⁻), the simultaneous activity of different enzymatic pathways can be resolved. rsc.orgrsc.org

Another sophisticated application involves the use of three-dimensional image-selected in vivo spectroscopy (ISIS) combined with ¹⁵N nuclear magnetic resonance (NMR). researchgate.net This technique was used to trace the metabolism of intravenously infused [¹⁵N]ammonium acetate in rats. It allowed for the localized observation of [5-¹⁵N]glutamine synthesis specifically within the brain, demonstrating a powerful method for studying organ-specific nitrogen metabolism in vivo. researchgate.net

Table 2: Spectroscopic Techniques for In Situ Monitoring of Nitrogen Transformations This table summarizes the application of various spectroscopic techniques used in combination with ¹⁵N isotopic labeling to monitor nitrogen pathways in E. coli cultures. rsc.orgwhiterose.ac.ukrsc.org

| Technique | Phase | Detected Species | Detection Limit Example |

| Liquid-Phase Raman Spectroscopy | Liquid | NO₃⁻, Acetate, Phosphate | 0.6 mM for NO₃⁻ |

| White Cell FTIR Spectroscopy | Gas | CO₂, Ethanol, N₂O | 60 ppbv for N₂O |

| Cavity-Enhanced Raman Spectroscopy (CERS) | Gas | H₂, N₂, O₂ | - |

| FTIR (after sample prep) | Gas | ¹⁴NH₃, ¹⁵NH₃ | - |

Research Applications in Nitrogen Cycling and Metabolism

Environmental Nitrogen Cycling Studies

The introduction of excess reactive nitrogen into the environment from human activities has led to significant ecological consequences, including eutrophication of aquatic systems and alterations to terrestrial plant communities. researchgate.net Ammonium-15N acetate (B1210297) is instrumental in tracing the fate of this excess nitrogen, helping to quantify key processes that determine its retention or loss from ecosystems.

Nitrogen Uptake and Transformation in Aquatic Ecosystems

In aquatic environments, nitrogen is a key limiting nutrient, and understanding its cycling is crucial for managing water quality. oup.com The addition of ¹⁵N-labeled compounds like ammonium (B1175870) acetate allows researchers to follow the pathways of nitrogen as it is taken up by organisms and transformed through various biogeochemical processes. cdnsciencepub.com

Streams are dynamic systems where nitrogen undergoes rapid uptake and transformation. unh.edu Studies utilizing ¹⁵N-labeled ammonium have demonstrated that these ecosystems are not merely conduits for nitrogen transport but are active sites of nitrogen processing. cdnsciencepub.com

In a study of a first-order deciduous forest stream, the addition of ¹⁵N-labeled ammonium revealed short residence times for ammonium in the water (5–6 minutes) and correspondingly short uptake lengths (23–27 meters). unh.edu This indicates rapid removal from the water column. The primary compartments responsible for this uptake were the liverwort Porella pinnata, decomposing leaves, and fine benthic organic matter (FBOM). unh.edu Notably, a significant portion of the ¹⁵N taken up by these components was retained long-term, highlighting the importance of these biotic compartments in nitrogen retention within the stream. unh.edu

Further research across multiple headwater streams has quantified the efficiency of nitrogen transfer through the food web. nih.govresearchgate.net These studies, often employing ¹⁵N-ammonium tracers, have shown that the transfer of nitrogen from primary uptake compartments (like algae and heterotrophic microorganisms) to primary consumers is generally less efficient than the transfer from primary consumers to predators. nih.govresearchgate.netosti.gov The amount of nitrogen transferred through the food web is often influenced by factors such as canopy cover, with open-canopy streams exhibiting greater total nitrogen transfer due to higher primary production. nih.govresearchgate.net

Interactive Data Table: Nitrogen Transfer Efficiencies in Stream Food Webs

| Trophic Transfer | Mean Transfer Efficiency (%) | Range of Transfer Efficiency (%) |

|---|---|---|

| Primary Uptake Compartments to Primary Consumers | 11.5 | <1 - 43 |

| Primary Consumers to Predators | 80 | 5 - >100 |

Data sourced from a meta-analysis of thirteen ¹⁵N-ammonium tracer addition experiments in headwater streams. nih.govresearchgate.netosti.gov

Marine sediments are critical sites for nitrogen removal from the global ocean through processes like denitrification and anaerobic ammonium oxidation (anammox). nih.gov Isotope tracer studies with ¹⁵N-ammonium are essential for quantifying the rates of these processes.

Research in marine sediments has revealed that anaerobic ammonium oxidation can be a significant pathway for N₂ production, accounting for 24% and 67% of total N₂ production at two different continental shelf sites. nih.gov More recent studies have identified novel pathways of anaerobic ammonium oxidation coupled to the reduction of sulfate (B86663) (Sulfammox) and Fe(III) (Feammox) in marine sediments. nih.gov Tracer analysis with ¹⁵N-ammonium in sediments from the eastern tropical North Pacific coast demonstrated that Sulfammox could produce up to 5 µg of ¹⁵N₂ per gram of sediment per day, while Feammox accounted for up to 2 µg of ¹⁵N₂ per gram per day. nih.gov These findings indicate that the interconnections between the oceanic biogeochemical cycles of nitrogen, sulfur, and iron are more complex than previously understood. nih.gov

Stream Nitrogen Dynamics and Food Web Transfer

Nitrogen Fate and Distribution in Terrestrial Ecosystems

In terrestrial ecosystems, the fate of deposited nitrogen is a key factor influencing soil fertility, plant growth, and potential nitrogen losses to the atmosphere and groundwater. nine-esf.org Ammonium-15N acetate is used to trace the movement of ammonium through the soil, microbial biomass, and plants.

Studies in N-saturated forests have used ¹⁵NH₄⁺ to investigate the effects of reduced nitrogen deposition. researchgate.net In a Norway spruce forest, where nitrogen deposition was experimentally reduced, 123% of the deposited ¹⁵N was retained in the bulk soil, compared to only 72% under ambient deposition. researchgate.net This suggests that under lower nitrogen inputs, the ecosystem has a greater capacity to immobilize the incoming nitrogen, preventing its loss. researchgate.net The reduction in nitrogen deposition also led to a decrease in ¹⁵N incorporation into needle litter, indicating reduced nitrogen uptake by the trees. researchgate.net

The form in which nitrogen is available (ammonium vs. nitrate) can also influence plant uptake. frontiersin.org In alpine meadows, the use of ¹⁵N-labeled compounds, including ¹⁵NH₄Cl, has shown that different plant species have preferences for different nitrogen sources. jnr.ac.cn For instance, Poa crymophila and Ranunculus pulchellus were found to effectively take up ammonium, with 41-43% of their nitrogen derived from this source. jnr.ac.cn In contrast, the dominant sedge species showed low uptake of labeled ammonium. jnr.ac.cn

Interactive Data Table: Plant Uptake of Different Nitrogen Forms in an Alpine Meadow

| Plant Species | Primary Nitrogen Source Utilized | Percentage of Nitrogen from Primary Source (%) |

|---|---|---|

| Poa pretensi | Organic N (glycine) | ~36 |

| Poa crymophila | Ammonium | 41-43 |

| Ranunculus pulchellus | Ammonium | 41-43 |

| Koeleria cristata | Nitrate (B79036) | ~35 |

Data from a ¹⁵N tracer study in a Kobresia tibetica alpine meadow. jnr.ac.cn

Microbial Nitrogen Cycling Processes

Microorganisms are the primary drivers of nitrogen transformations in the environment. nine-esf.org this compound is a valuable tool for dissecting the complex web of microbial nitrogen cycling processes, including nitrification, denitrification, and immobilization.

In laboratory incubations with photogranules, the addition of ¹⁵N-labeled ammonium in the presence of acetate under dark, anoxic conditions resulted in no nitrification. researchgate.net However, some nitrification occurred in the light, as indicated by the production of ¹⁵N-N₂. researchgate.net This demonstrates the tight coupling between carbon and nitrogen cycles and the influence of environmental conditions (light and oxygen availability) on microbial nitrogen transformations. researchgate.net

Studies in subarctic permafrost peat soils have used ¹⁵N labeling to partition the sources of nitrous oxide (N₂O), a potent greenhouse gas. copernicus.orgcopernicus.org In bare peat surfaces, which are hotspots for N₂O emissions, denitrification was found to be the dominant source, contributing approximately 79% of the total emissions, while ammonia (B1221849) oxidation contributed about 19%. copernicus.orgcopernicus.org These findings are crucial for understanding and modeling the feedbacks between permafrost thaw and climate change.

Denitrification and Nitrate Reduction Pathways

Biochemical Pathway Elucidation

This compound is a powerful tracer for investigating the synthesis of amino acids and their subsequent incorporation into proteins. By providing ¹⁵N in the form of ammonium, researchers can track its journey into the fundamental building blocks of life.

De novo synthesis is the creation of complex molecules from simple precursors. In the context of amino acid biosynthesis, ¹⁵N from ammonium acetate can be traced as it is incorporated into the amino groups of newly synthesized amino acids. This technique is crucial for understanding how different organisms build these essential molecules.

Studies have shown that dietary ammonium nitrogen can be converted by organisms into amino acid nitrogen. For instance, in silkworm larvae, mass spectroscopic analysis revealed that a large amount of ¹⁵N from a diet containing ¹⁵N ammonium acetate was incorporated into amino acids and subsequently used for protein synthesis. capes.gov.br Similarly, research on hibernating arctic ground squirrels used ¹⁵N ammonium acetate infusions to trace how free nitrogen is recycled into both non-essential amino acids (like glutamine, alanine, and glutamate) and essential amino acids (like leucine (B10760876) and valine). nih.gov This demonstrated active de novo synthesis even during periods of low metabolism. nih.gov

In mice, ¹⁵N-ammonium acetate was used to study the synthesis of citrulline, showing that nonspecific nitrogen from ammonia contributes to the ureido and amino groups of the molecule, while the carbon skeleton is derived from other precursors like arginine. nih.govnih.gov In microorganisms and plants, stable isotope labeling with ¹⁵N ammonium is a common method to study metabolic fluxes. For example, in Chlamydomonas, inhibiting the TOR signaling pathway led to a significant increase in the uptake of ¹⁵N-ammonium and its incorporation into amino acids like glutamate (B1630785) and glutamine, indicating an upregulation of nitrogen assimilation and amino acid synthesis. oup.comoup.com

Table 4: Examples of ¹⁵N Incorporation into Amino Acids

| Organism/System | Labeled Precursor | Labeled Amino Acids Detected | Research Focus | Reference |

|---|---|---|---|---|

| Silkworm (Bombyx mori) | ¹⁵N ammonium acetate | General incorporation into amino acid nitrogen | Utilization of dietary ammonia for protein synthesis | capes.gov.br |

| Arctic Ground Squirrel | ¹⁵N ammonium acetate | Glutamine, alanine, glutamate, arginine, asparagine, proline, serine, citrulline, ornithine, leucine-isoleucine, valine, threonine, histidine | Nitrogen recycling during hibernation | nih.gov |

| Mice | ¹⁵N-ammonium acetate | Citrulline (ureido and amino groups) | Differentiating nitrogen vs. carbon sources in citrulline synthesis | nih.govnih.gov |

| Chlamydomonas reinhardtii | ¹⁵N ammonium | Glutamate, glutamine, aspartate, asparagine, alanine, serine | Effect of TOR inhibition on nitrogen assimilation | oup.com |

| Chickens | ¹⁵NH₄-acetate | Predominantly non-essential amino acids | Characterizing metabolism of non-essential amino acids | nih.gov |

Beyond tracking the synthesis of individual amino acids, a major application of this compound is in the production of isotopically labeled proteins for structural and functional analysis. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry rely on isotopic labeling to elucidate the three-dimensional structures and dynamics of proteins.

In this method, microorganisms (commonly E. coli) are grown in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled ammonium salt, such as ¹⁵NH₄Cl or ¹⁵N-ammonium acetate. nih.govnih.gov This ensures that all the nitrogen atoms within the expressed protein are the heavy ¹⁵N isotope, making the protein "visible" to certain NMR experiments. researchgate.net

This approach has been used to study a wide range of proteins. For example, after administering ¹⁵N-ammonium acetate to rats and rabbits, the incorporation of ¹⁵N was measured in proteins from the liver, plasma, muscle tissue, and eye lens to determine their respective turnover rates. tandfonline.com In molecular biology, uniform ¹⁵N labeling was used to study the structure of the succinate-acetate permease from Citrobacter koseri using solid-state NMR nih.gov and to investigate the processing of the preproalbumin protein from sunflower seeds. nih.gov In the latter study, changes in the ¹H-¹⁵N HSQC NMR spectrum over time revealed how the precursor protein was cleaved into its mature form. nih.gov Mass spectrometry can also be used to precisely determine the level of ¹⁵N incorporation into the protein. acs.org

Table 5: Proteins Studied Using ¹⁵N Labeling from Ammonium Sources

| Protein Studied | Organism/Source | Analytical Technique | Purpose of Study | Reference |

|---|---|---|---|---|

| Larval Proteins | Silkworm (Bombyx mori) | Mass Spectrometry | To confirm utilization of dietary ammonia for protein synthesis. | capes.gov.br |

| Tissue Proteins | Rats and Rabbits | Isotope Ratio Mass Spectrometry | To determine protein turnover rates in different tissues. | tandfonline.com |

| Succinate-Acetate Permease (SatP) | Citrobacter koseri | Solid-State NMR | Structural characterization in a membrane-mimicking environment. | nih.gov |

| Preproalbumin (PawS1) | Sunflower Seed (expressed in E. coli) | Solution NMR | To study the processing and maturation of a precursor protein. | nih.gov |

| Ubiquitin | Expressed in E. coli | Mass Spectrometry | To develop a strategy for accurately determining isotopic incorporation levels. | acs.org |

De Novo Synthesis of Essential and Non-Essential Amino Acids

Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions. The introduction of a ¹⁵N-labeled substrate like Ammonium-¹⁵N acetate allows researchers to track the incorporation of the heavy isotope into various nitrogen-containing metabolites, thereby mapping the flow of nitrogen through metabolic pathways. vanderbilt.edu

Tracing Nitrogen Fluxes into Metabolites

Ammonium-¹⁵N acetate serves as a crucial tracer for elucidating the pathways of nitrogen assimilation and utilization. When introduced into a biological system, the ¹⁵N-labeled ammonium is incorporated into a wide array of essential biomolecules, including both non-essential and essential amino acids. nih.gov This process enables the detailed mapping of nitrogen as it becomes part of amino acids, nucleotides, and other nitrogenous compounds. nsf.gov

For example, studies in hibernating arctic ground squirrels have utilized ¹⁵N ammonium acetate to trace how free nitrogen from protein breakdown is recycled. nih.gov The research demonstrated the incorporation of ¹⁵N into non-essential amino acids like glutamine, alanine, and glutamate, as well as essential amino acids. nih.gov This provides direct evidence of de novo synthesis and nitrogen recycling pathways that are critical for survival during periods of fasting. nih.gov The analysis of ¹⁵N enrichment in different amino acids helps to quantify the activity of specific enzymes and the relative contributions of various nitrogen assimilation pathways. nih.gov

A study on the cyanobacterium Microcystis aeruginosa used ¹⁵N-labeled ammonium, alongside other nitrogen sources, to trace its incorporation into metabolites. nsf.gov This research revealed that nitrogen uptake is linked to carbon assimilation and that the type of nitrogen source affects the production of nitrogen-rich compounds and toxins. nsf.gov

Metabolomics and Proteomics Research

The application of Ammonium-¹⁵N acetate is pivotal in metabolomics and proteomics, enhancing the scope and precision of these analytical techniques. acs.org

Expanding Metabolome Coverage with ¹⁵N Labeling

A significant challenge in metabolomics is the comprehensive identification of all metabolites within a biological sample. nih.govnih.gov Traditional methods often focus on the most abundant carbon-containing metabolites. nih.govnih.gov Isotope labeling with ¹⁵N from sources like Ammonium-¹⁵N acetate helps to overcome this limitation. acs.orgnih.govnih.gov When analyzed with techniques such as mass spectrometry or NMR, metabolites that have incorporated the ¹⁵N isotope exhibit a distinct mass shift. nih.govnih.gov This shift acts as a filter, allowing for the selective detection and identification of nitrogen-containing compounds that might otherwise be obscured in a complex sample matrix. osti.gov This methodology has been successfully demonstrated in labeling the metabolomes of Escherichia coli and Staphylococcus aureus, leading to more efficient identification of nitrogenous metabolites and thereby expanding the coverage of the metabolome. acs.orgnih.govnih.gov

Quantitative Proteomics and Protein Abundance Changes

In the field of proteomics, Ammonium-¹⁵N acetate is a key reagent for metabolic labeling to quantify changes in protein abundance. sigmaaldrich.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be adapted to use ¹⁵N-labeled ammonium salts as the sole nitrogen source. nih.govnih.gov In this approach, one cell population is grown in a medium containing the standard ¹⁴N, while another is grown with the ¹⁵N source. sigmaaldrich.comnih.gov The ¹⁵N is incorporated into all newly synthesized proteins. nih.gov

After combining the two cell populations, the protein extracts are analyzed by mass spectrometry. nih.govacs.org The mass difference between the ¹⁵N-labeled and ¹⁴N-labeled peptides allows for the precise relative quantification of thousands of proteins simultaneously. sigmaaldrich.comnih.gov This method is highly effective for monitoring proteome dynamics in response to stimuli, such as heat stress in the alga Chlamydomonas reinhardtii, or for comparing different cellular states. nih.gov This approach offers advantages over traditional SILAC using labeled amino acids, as it avoids issues like the metabolic conversion of arginine to proline, which can complicate data analysis. nih.gov

Analysis of Glycosylation Pathways and Oligosaccharide Synthesis

Nitrogen is an essential component of amino sugars, which are the building blocks for glycosaminoglycans and other complex oligosaccharides. researchgate.net Ammonium-¹⁵N acetate can be used to trace the incorporation of nitrogen into these crucial glycosylation pathways. nih.govresearchgate.net By tracking the ¹⁵N label as it moves into hexosamines like glucosamine (B1671600) and galactosamine, researchers can investigate the dynamics of oligosaccharide synthesis and turnover. researchgate.netnih.gov

For instance, studies have shown that ammonium concentration can influence the glycosylation patterns of recombinant proteins produced in cell cultures. nih.gov Increased ammonium levels have been correlated with a decrease in terminal galactosylation and sialylation of N-linked oligosaccharides. nih.gov While this particular study pointed to a biosynthetic mechanism rather than a degradative one, the use of ¹⁵N tracing can definitively elucidate the flux of nitrogen through these pathways. nih.gov Such analyses provide valuable insights into how post-translational modifications like glycosylation are regulated, which is critical for understanding protein function and for the production of therapeutic glycoproteins. nih.govnih.gov

Endogenous Nitrogen Metabolism Studies

Ammonium-¹⁵N acetate is a valuable tracer for investigating endogenous nitrogen metabolism, which includes the synthesis, degradation, and recycling of nitrogen-containing compounds within an organism. metsol.combiologists.com By administering a pulse of ¹⁵N-labeled ammonium, researchers can track its metabolic fate over time, providing a dynamic view of nitrogen handling in the body. nih.govnih.gov

These studies allow for the measurement of turnover rates for different nitrogen pools, such as free amino acids and total body protein. researchgate.netannualreviews.org For example, research in rats using intravenous infusions of [¹⁵N]-ammonium acetate coupled with ¹⁵N-NMR spectroscopy has enabled the in vivo measurement of ammonia transport across the blood-brain barrier and the rate of its incorporation into glutamine. nih.gov This provides critical data on brain nitrogen metabolism under hyperammonemic conditions. nih.gov